3-Amino-N-(carboxycarbonyl)alanine

Excitotoxicity Neurodegeneration Glutamate receptor pharmacology

This racemic DL-mixture (CAS 7554-89-4) is a critical tool for laboratories investigating excitotoxicity, neurolathyrism, or hypoxia signaling. Its value lies in its stereochemical identity: the L-isomer is a potent AMPA/quisqualate receptor agonist and mitochondrial Complex I inhibitor active at subpicomolar concentrations, while the D-isomer is functionally inert. The equilibrium between neurotoxic β-ODAP and non-toxic α-ODAP (30:70 at room temperature) makes verified identity and controlled storage essential for experimental reproducibility. For protocols requiring pure stereoisomers, the active L-form (dencichin, CAS 5302-45-4) and inactive D-form (CAS 58086-31-0) are also available. Note that the commercial availability for this specific racemic mixture is limited and often requires custom synthesis. For most research applications, the biologically active L-isomer (≥98% HPLC) is the standard procurement choice available from major life science suppliers.

Molecular Formula C5H8N2O5
Molecular Weight 176.13 g/mol
CAS No. 7554-89-4
Cat. No. B1219984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(carboxycarbonyl)alanine
CAS7554-89-4
Synonyms(2-amino-2-carboxymethyl)-L-oxamic acid
2-oxalylamino-3-aminopropionic acid
3-amino-N-(carboxycarbonyl)-DL-alanine
3-amino-N-(carboxycarbonyl)alanine
3-oxalylamino-2-aminopropionic acid
beta-N-oxalylamino-L-alanine
beta-N-oxalylaminoalanine
beta-N-oxalylaminoalanine, (L)-isomer
carboxycarbonyl-aminoalanine
dencichin
dencichin, DL-
dencichine
L-BOAA
lathyrus neurotoxin
ODAP
oxalylaminoalanine
oxalyldiaminopropionic acid
oxalyldiaminopropionic acid, (L-Ala)-isome
Molecular FormulaC5H8N2O5
Molecular Weight176.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C(=O)O)N
InChIInChI=1S/C5H8N2O5/c6-1-2(4(9)10)7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyFNXJKVNOUQAQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(carboxycarbonyl)alanine (CAS 7554-89-4): Core Chemical Identity and Research-Grade Procurement Context


3-Amino-N-(carboxycarbonyl)alanine (CAS 7554-89-4), systematically named 3-amino-2-(oxaloamino)propanoic acid and widely referred to as β-N-oxalylaminoalanine (BOAA) or β-ODAP, is a non-protein excitatory amino acid with molecular formula C5H8N2O5 and a monoisotopic mass of 176.043 Da . It occurs naturally in the seeds of Lathyrus sativus (grass pea) and Panax notoginseng and belongs to the N-acyl-alpha amino acid class . The compound exists as a racemic (DL) mixture under CAS 7554-89-4; the biologically active L-isomer (dencichin, CAS 5302-45-4) and the inactive D-isomer (CAS 58086-31-0) are also available from specialty suppliers. This stereochemical distinction is critical for experimental design because L-BOAA is a potent quisqualate/AMPA-preferring glutamate receptor agonist and mitochondrial complex I inhibitor, while D-BOAA is essentially inert at glutamate receptors [1].

Why Generic Substitution of 3-Amino-N-(carboxycarbonyl)alanine (CAS 7554-89-4) with In-Class Analogs Is Not Scientifically Valid


In-class excitatory amino acids such as β-N-methylamino-L-alanine (BMAA), quisqualate, kainate, or even the D-isomer of BOAA cannot serve as functional substitutes for L-BOAA in experimental protocols. Direct comparative studies demonstrate that L-BOAA is one billion-fold more potent than BMAA in inducing neuronal LDH leakage in mouse brain slices (1 pM vs. 1 mM) [1]. Furthermore, L-BOAA uniquely inhibits mitochondrial NADH-dehydrogenase at subpicomolar concentrations, whereas BMAA, glutamate, quisqualate, kainate, and AMPA have no effect on this enzyme [2]. The stereospecificity of glutamate receptor binding is absolute: L-BOAA displaces [3H]AMPA with a Ki of 0.76 µM, while D-BOAA is essentially inactive at 100 µM across all glutamate receptor subtypes except NMDA [3]. Even the equilibrium between β-ODAP and its non-toxic α-ODAP isomer (30:70 at room temperature) means that uncontrolled storage conditions can alter the active species concentration, confounding experimental reproducibility [4]. These orthogonal lines of evidence establish that procurement of the correct stereochemical form and verified identity of 3-Amino-N-(carboxycarbonyl)alanine is a prerequisite for valid scientific results.

Quantitative Differentiation Evidence for 3-Amino-N-(carboxycarbonyl)alanine (CAS 7554-89-4) Versus Closest Analogs


Billion-Fold Greater Excitotoxic Potency of L-BOAA Compared to L-BMAA in Mouse Brain Slices

In a direct head-to-head comparative study using sagittal slices of mouse brain, L-BOAA (β-N-oxalylamino-L-alanine) induced significant leakage of lactate dehydrogenase (LDH) at a concentration of 1 pM, whereas L-BMAA (β-N-methylamino-L-alanine) required a concentration of 1 mM to produce comparable LDH leakage [1]. This represents a billion-fold difference in toxic potency. The toxicity of L-BOAA was selectively blocked by non-NMDA receptor antagonists (quinoxalinediones), while L-BMAA toxicity was ameliorated by NMDA receptor antagonists [1]. Histologically, L-BOAA exposure (1 h) caused extensive vacuolation and neuronal degeneration in thalamus and brain stem, with large neurons affected preferentially [1].

Excitotoxicity Neurodegeneration Glutamate receptor pharmacology

Stereospecific Glutamate Receptor Binding: L-BOAA Ki = 0.76 µM vs. Inactive D-BOAA at 100 µM

In competitive radioligand binding assays using whole mouse brain synaptic membranes, L-BOAA displaced thiocyanate (KSCN)-sensitive specific [3H]AMPA binding (quisqualate/AMPA receptor) with a Ki of 0.76 µM [1]. In contrast, the non-neurotoxic D-BOAA isomer at 100 µM was essentially inactive in displacing radioligands for glutamate receptors, except at the NMDA site where it was equipotent with L-BOAA [1]. Scatchard analysis confirmed competitive antagonism: L-BOAA increased the KD for [3H]AMPA from 135 nM (control) to 265 nM without changing receptor density (Bmax) [1]. Hill coefficients approached unity, indicating a single class of binding sites [1].

Glutamate receptor binding Stereospecificity AMPA receptor pharmacology

Selective Inhibition of Brain Mitochondrial NADH-Dehydrogenase at Subpicomolar Concentrations by L-BOAA—Not Shared by Other Glutamate Agonists

Incubation of sagittal mouse brain slices with L-BOAA produced dose- and time-dependent inhibition of mitochondrial NADH-dehydrogenase (NADH-DH, Complex I), with significant inhibition observed at 0.1 pM [1]. Importantly, other glutamate receptor agonists—including NMDA, L-BMAA, L-glutamic acid, N-acetylaspartylglutamate (NAAG), quisqualic acid, kainic acid, and AMPA—had no effect on NADH-DH activity, although they did induce LDH leakage [1]. L-BOAA had no effect on other mitochondrial enzymes (isocitrate dehydrogenase or cytochrome c oxidase), demonstrating target selectivity within the organelle [1]. The inhibition was prevented specifically by the AMPA receptor antagonist NBQX, but not by NMDA antagonists [1].

Mitochondrial toxicity NADH dehydrogenase Complex I inhibition

Distinct Potency Rank Order at Glutamate Receptor Subtypes: L-BOAA Is 2-Fold More Potent than Endogenous Glutamate at AMPA Receptors

Comparative experiments for inhibition of specific [3H]AMPA binding in mouse cortex synaptic membranes revealed a clear potency rank order: AMPA > quisqualate (QA) > L-BOAA > glutamate > kainate > NMDA [1]. L-BOAA (Ki = 0.76 µM) was approximately 10-fold less potent than AMPA and 5-fold less potent than QA, but 2-fold more potent than the endogenous neurotransmitter L-glutamate [1]. This places L-BOAA in a unique intermediate potency window among natural and synthetic glutamate receptor ligands, distinguishing it from both weaker endogenous agonists and stronger synthetic probes [1].

Glutamate receptor pharmacology AMPA receptor Excitatory amino acid comparisons

Region-Selective Displacement of [3H]AMPA Binding Across Mouse Brain: Frontal Cortex > Striatum > Hippocampus > Cerebellum > Spinal Cord

L-BOAA produced differential concentration-dependent decreases in specific [3H]AMPA binding across mouse brain regions, with the rank order: frontal cortex membranes (most sensitive) > corpus striatum > hippocampus > cerebellum > spinal cord (least sensitive) [1]. Spinal cord synaptic membranes exhibited only approximately 5% of the specific [3H]AMPA binding observed in cortex and were pharmacologically distinct and differentially sensitive to L-BOAA [1]. This regional heterogeneity is consistent with the clinical presentation of neurolathyrism, which spares spinal cord function relative to upper motor neuron pathways [1].

Brain region pharmacology AMPA receptor distribution Neuroanatomical selectivity

Bell-Shaped HIF-Prolyl Hydroxylase-2 (PHD-2) Inhibition with Maximal 4.2-Fold HRE Activation at 100 µM

β-ODAP (dencichin, the L-isomer of 3-Amino-N-(carboxycarbonyl)alanine) inhibits HIF-prolyl hydroxylase-2 (PHD-2) and stabilizes HIF-1α under normoxic conditions. In HeLa cells expressing an HRE-luciferase reporter, β-ODAP increased HRE-dependent transcription by 1.3 ± 0.09, 2.5 ± 0.07, 4.2 ± 0.15, and 1.3 ± 0.07 fold at concentrations of 10, 50, 100, and 200 µM, respectively, relative to untreated controls [1]. The bell-shaped concentration-response curve (peak activation at 100 µM) is characteristic of PHD-2 inhibitors operating through 2-oxoglutarate-competitive mechanisms [1]. Molecular docking confirmed that β-ODAP interacts with Fe2+ at the catalytic center and forms hydrogen bonds with Arg383 and Tyr329 in the PHD-2 active site [1]. In comparison, synthetic PHD-2 inhibitors such as GSK360A achieve IC50 values of approximately 100 nM for PHD-2, but the natural product β-ODAP provides a structurally distinct scaffold with a different selectivity and toxicity profile .

HIF prolyl hydroxylase Hypoxia signaling PHD-2 inhibitor pharmacology

Highest-Value Application Scenarios for 3-Amino-N-(carboxycarbonyl)alanine (CAS 7554-89-4) Based on Verified Differentiation Evidence


Excitotoxicity Research Requiring Physiological Toxin Potency and Selective AMPA/QA Receptor Activation

Laboratories studying motor neuron degeneration, neurolathyrism, or AMPA receptor-mediated excitotoxicity should select L-BOAA (the L-isomer of 3-Amino-N-(carboxycarbonyl)alanine) as the toxin of choice. The billion-fold greater potency of L-BOAA over BMAA (active at 1 pM vs. 1 mM in mouse brain slices [1]) ensures that experiments can be conducted at concentrations that approximate dietary or environmental exposure levels, rather than supraphysiological doses required for BMAA. The selective blockade of L-BOAA toxicity by non-NMDA antagonists (quinoxalinediones) provides a clean pharmacological tool for isolating AMPA/QA receptor contributions to neurodegeneration [1].

Mitochondrial Complex I Dysfunction Studies in Neurological Disease Models

Researchers investigating the mechanistic link between excitotoxicity and mitochondrial impairment should procure L-BOAA for its unique ability to inhibit brain mitochondrial NADH-dehydrogenase (Complex I) at subpicomolar concentrations (0.1 pM) [2]. No other glutamate receptor agonist—including NMDA, kainate, quisqualate, AMPA, BMAA, or glutamate itself—reproduces this effect [2]. The enzyme selectivity (no effect on isocitrate dehydrogenase or cytochrome c oxidase) and the AMPA-receptor-dependent mechanism (blocked by NBQX) make L-BOAA an indispensable probe for dissecting the excitotoxicity–mitochondrial dysfunction axis in Parkinson's disease, ALS, and related disorders [2].

Glutamate Receptor Pharmacology and Brain Region-Specific AMPA Receptor Mapping

For studies requiring characterization of AMPA/quisqualate receptor populations across brain regions, L-BOAA provides a stereospecific, intermediate-potency ligand (Ki = 0.76 µM) that is 2-fold more potent than endogenous glutamate but less potent than synthetic agonists AMPA (10-fold) and quisqualate (5-fold) [3]. Its pronounced regional selectivity—frontal cortex > striatum > hippocampus > cerebellum > spinal cord [3]—enables mapping of pharmacologically distinct AMPA receptor subpopulations. Procurement of the pure L-isomer is essential; D-BOAA is functionally inactive at AMPA receptors (no displacement at 100 µM) and will yield false-negative results [3].

HIF Prolyl Hydroxylase-2 (PHD-2) Inhibitor Probe Development and Hypoxia Signaling Research

β-ODAP (dencichin), the L-isomer form of 3-Amino-N-(carboxycarbonyl)alanine, serves as a naturally derived, non-hydroxamate PHD-2 inhibitor scaffold for hypoxia signaling research. In HeLa cell HRE-luciferase assays, β-ODAP produces a characteristic bell-shaped activation profile with maximal 4.2-fold induction at 100 µM [4]. Although its potency (EC50 ~30–50 µM) is lower than synthetic PHD-2 inhibitors such as GSK360A (IC50 ~100 nM), β-ODAP offers a structurally distinct chemotype with Fe2+ chelation at the catalytic site and hydrogen bonding with Arg383 and Tyr329, providing a valuable starting point for medicinal chemistry optimization of isoform-selective PHD-2 inhibitors [4].

Quote Request

Request a Quote for 3-Amino-N-(carboxycarbonyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.